Docarpamine

Vue d'ensemble

Description

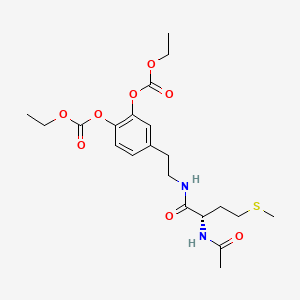

La docarpamine est une petite molécule qui appartient à la catégorie des agonistes des récepteurs D1 et des agonistes des récepteurs β1-adrénergiques . Sa formule chimique est C21H30N2O8S . Bien qu’elle ne soit pas largement connue, la this compound présente des applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse de la docarpamine implique les étapes suivantes :

Acétylation : À partir du composé précurseur, une acétylation du groupe amino a lieu.

Thiolation : Le groupe thiol (contenant du soufre) est introduit.

Formation d’ester carbonique : La dernière étape implique la formation de l’ester carbonique.

Production industrielle:: Les méthodes de production industrielle de la this compound ne sont pas largement documentées, mais la recherche et le développement se poursuivent dans ce domaine.

Analyse Des Réactions Chimiques

Réactions:: La docarpamine peut subir diverses réactions, notamment :

Oxydation : Les processus oxydatifs peuvent modifier sa structure.

Réduction : Des réactions de réduction peuvent se produire à des groupes fonctionnels spécifiques.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques.

Anhydride acétique : Utilisé pour l’acétylation.

Réactifs thiol : Utilisés pour la thiolation.

Réactifs d’estérification carbonique : Nécessaires pour la formation d’ester carbonique.

Principaux produits:: Les principaux produits formés lors de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Les applications de la this compound s’étendent à plusieurs domaines scientifiques :

Neurosciences : En tant qu’agoniste des récepteurs D1, elle peut avoir des implications dans les maladies neurologiques.

Pharmacologie : Les chercheurs explorent ses effets sur la régulation de la pression artérielle et la fonction vasculaire.

Applications De Recherche Scientifique

Treatment of Refractory Ascites

Refractory ascites is a common complication in patients with liver cirrhosis characterized by the accumulation of fluid in the abdominal cavity. Docarpamine has shown promise in managing this condition through its effects on renal function and fluid balance.

- Clinical Study Findings : In a study involving cirrhotic patients, this compound was administered at a dose of 750 mg. Results indicated significant improvements in renal blood flow and glomerular filtration rates, leading to enhanced sodium excretion and reduced ascitic fluid volume .

- DREAM Study : A Phase 2a open-label trial tested this compound in 16 patients requiring large-volume paracentesis. The study reported a 53% reduction in total ascitic volume and a 44% decrease in the frequency of paracentesis procedures post-treatment (p=0.01) . These findings suggest that this compound may reduce the need for invasive procedures associated with ascites management.

Potential Use in Heart Failure

This compound has also been explored for its potential benefits in treating heart failure , particularly in infants. Preliminary studies indicate that it may improve cardiac function by enhancing dopamine levels, which can positively influence heart contractility and overall hemodynamics.

Case Study 1: Refractory Ascites Management

In a controlled trial involving cirrhotic patients with refractory ascites:

- Participants : 10 patients treated with this compound versus a placebo group.

- Results : After eight weeks, three patients experienced complete resolution of ascites, while others showed significant decreases compared to no change in the placebo group .

Case Study 2: Heart Failure in Infants

A small cohort study assessed this compound's effects on infants diagnosed with heart failure:

- Findings : The administration of this compound led to observable improvements in clinical symptoms and echocardiographic parameters, suggesting its potential as a therapeutic agent for pediatric heart failure.

Summary Table of Clinical Findings

Mécanisme D'action

Le mécanisme d’action de la docarpamine implique :

Activation des récepteurs D1 : Elle stimule les récepteurs D1, ce qui entraîne une vasodilatation et une augmentation du débit sanguin rénal.

Activation des récepteurs β1-adrénergiques : En agissant sur les récepteurs β1-adrénergiques, elle améliore la contractilité cardiaque et la fréquence cardiaque.

Comparaison Avec Des Composés Similaires

La particularité de la docarpamine réside dans sa double activité d’agoniste des récepteurs D1 et d’agoniste des récepteurs β1-adrénergiques. Les composés similaires comprennent les analogues de la dopamine et d’autres catécholamines.

Activité Biologique

Docarpamine, a dopamine prodrug, has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with dopamine deficiency, such as Parkinson's disease and cardiac dysfunction. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed data tables.

Overview of this compound

This compound (N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamine) is designed to enhance the bioavailability of dopamine when administered orally. Unlike dopamine, which is rapidly metabolized in the gastrointestinal tract, this compound's structure protects it from first-pass metabolism, allowing for effective systemic delivery of dopamine after conversion in the body .

This compound acts primarily through the stimulation of peripheral dopamine receptors, particularly D1 receptors. Its unique chemical structure allows it to bypass the blood-brain barrier, minimizing central nervous system side effects while enhancing renal blood flow and diuresis . The metabolism of this compound leads to the release of free dopamine, which plays a crucial role in various physiological functions.

Pharmacokinetics

Research has demonstrated that this compound significantly increases plasma levels of free dopamine compared to direct administration of dopamine. In studies involving rats and dogs, the maximum concentration of free dopamine was found to be 13 times higher in rats and 4-6 times higher in dogs following oral administration of this compound compared to dopamine itself .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Subjects | Cirrhotic Patients |

|---|---|---|

| Cmax (ng/ml) | 76.8 ± 24.1 | 53.1 ± 24.9 |

| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |

| Elimination Half-life (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |

| AUC (ng·h/ml) | 97.5 ± 21.1 | 100.6 ± 45.6 |

Parkinson's Disease Management

In a case study involving a patient with Parkinson's disease who had not responded adequately to standard treatments (levodopa and carbidopa), this compound was introduced as an alternative therapeutic option. The patient exhibited improved motor function and reduced symptoms after incorporating this compound into their treatment regimen . This highlights this compound's potential as a supplementary therapy for managing Parkinson's disease.

Cardiac Surgery

This compound has also been evaluated in patients undergoing cardiac surgery. A study found that administering this compound postoperatively helped maintain elevated plasma levels of free dopamine while tapering off intravenous dopamine infusion . This suggests that this compound could serve as an effective alternative for patients with low cardiac output syndrome.

Efficacy in Refractory Ascites

Recent research indicates that this compound may be beneficial for patients with refractory ascites due to cirrhosis. In a clinical trial involving cirrhotic patients treated with this compound, significant reductions in ascitic fluid volume were observed compared to placebo treatments .

Table 2: Efficacy of this compound in Refractory Ascites

| Treatment | Response Rate |

|---|---|

| This compound | 60% (3 out of 5 patients) showed complete resolution |

| Placebo | No significant change observed |

Safety Profile and Side Effects

This compound is generally well-tolerated, with minimal side effects reported in clinical studies. However, some patients experienced arrhythmias during treatment; thus, careful monitoring is recommended . The absence of significant central nervous system effects makes it a safer alternative compared to direct dopamine administration.

Propriétés

IUPAC Name |

[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMAMIPILWYHQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057820 | |

| Record name | Docarpamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-40-0 | |

| Record name | Docarpamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docarpamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docarpamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCARPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.